molecular formula C14H15BN2O2S B13663631 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13663631
M. Wt: 286.2 g/mol
InChI Key: VSBXNAAGCUNQTM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is a complex organic compound that features a benzo[d]thiazole core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: This step often involves the borylation of the benzo[d]thiazole core using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzo[d]thiazole core can interact with various biological targets. The carbonitrile group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the dioxaborolane and carbonitrile groups on the benzo[d]thiazole core allows for versatile chemical transformations and interactions with various targets.

Properties

Molecular Formula

C14H15BN2O2S

Molecular Weight

286.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C14H15BN2O2S/c1-13(2)14(3,4)19-15(18-13)9-6-5-7-10-12(9)17-11(8-16)20-10/h5-7H,1-4H3

InChI Key

VSBXNAAGCUNQTM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)C#N

Origin of Product

United States

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